molecular formula C17H11ClFN5O2 B2958355 N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1286721-24-1

N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No.: B2958355
CAS No.: 1286721-24-1
M. Wt: 371.76
InChI Key: KMHDIZHFGNWRML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H11ClFN5O2 and its molecular weight is 371.76. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A study by Gobinath, Subramanian, and Alagarsamy (2015) explored the synthesis and antihistaminic activity of related compounds, highlighting their potential in treating allergic reactions. These compounds were characterized for their H1-antihistaminic activity using histamine-induced bronchoconstriction methods in guinea pigs. One compound in particular showed notable protection, comparable to the reference drug chlorpheniramine maleate, but with less sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

Reddy et al. (2015) designed and synthesized derivatives related to N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide, examining their anticancer activity. These derivatives were tested against human neuroblastoma and colon carcinoma cell lines. Certain compounds exhibited significant cytotoxicity against both cell lines, indicating potential as anticancer agents (Reddy et al., 2015).

Synthesis and Evaluation of Analogues

In another study, Hassanzadeh et al. (2019) synthesized and evaluated quinazolinone-1, 3, 4-oxadiazole derivatives for their cytotoxic effects against MCF-7 and HeLa cell lines. One of the compounds showed remarkable cytotoxic activity, especially against the HeLa cell line, suggesting its potential as a therapeutic agent (Hassanzadeh et al., 2019).

Benzodiazepine Binding Activity

A study by Francis et al. (1991) focused on the synthesis of novel triazoloquinazolin-5(6H)-ones, including compounds related to this compound, for their benzodiazepine binding activity. They found some of these compounds to be potent benzodiazepine antagonists in rat models (Francis et al., 1991).

Antimicrobial Activity

Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and investigated their antimicrobial activity. They evaluated the compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and found some to have promising antimicrobial properties (Antypenko et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDIZHFGNWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.